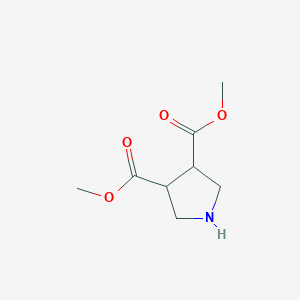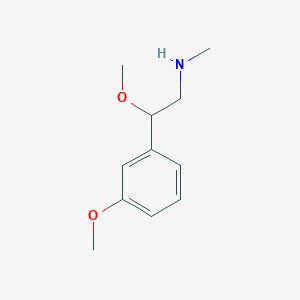
Poly(diphenylbenzidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(diphenylbenzidine) is a polymeric compound known for its unique electroactive properties. It is derived from benzidine and is used in various applications, particularly in the field of organic electronics. The compound exhibits excellent thermal stability and electrical conductivity, making it a valuable material for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Poly(diphenylbenzidine) can be synthesized through oxidative polymerization of diphenylbenzidine. The process typically involves the use of an oxidizing agent such as ferric chloride or ammonium persulfate in an acidic medium. The reaction is carried out at room temperature, and the polymer precipitates out of the solution as it forms.
Industrial Production Methods: In industrial settings, the production of poly(diphenylbenzidine) involves large-scale oxidative polymerization. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through filtration and washing to remove any residual monomers and by-products.
化学反応の分析
Types of Reactions: Poly(diphenylbenzidine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups on the polymer chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ammonium persulfate. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the polymer.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can result in the formation of amine-functionalized polymers.
科学的研究の応用
Poly(diphenylbenzidine) has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Sensors: The polymer’s electroactive properties make it suitable for use in chemical sensors and biosensors.
Conductive Coatings: It is used in the development of conductive coatings for various electronic devices.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and tissue engineering.
作用機序
Poly(diphenylbenzidine) can be compared with other similar compounds such as poly(aniline) and poly(para-phenylenediamine):
Poly(aniline): While both polymers exhibit electroactive properties, poly(diphenylbenzidine) has better thermal stability and higher electrical conductivity.
Poly(para-phenylenediamine): This polymer has lower conductivity compared to poly(diphenylbenzidine) but is easier to synthesize.
類似化合物との比較
- Poly(aniline)
- Poly(para-phenylenediamine)
- Poly(triphenyldiamine)
Poly(diphenylbenzidine) stands out due to its unique combination of thermal stability, electrical conductivity, and versatility in various applications.
特性
分子式 |
C24H20N2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
4-(4-amino-2-phenylphenyl)-3-phenylaniline |
InChI |
InChI=1S/C24H20N2/c25-19-11-13-21(23(15-19)17-7-3-1-4-8-17)22-14-12-20(26)16-24(22)18-9-5-2-6-10-18/h1-16H,25-26H2 |
InChIキー |
KEPDHDVZCBKPTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C3=C(C=C(C=C3)N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)
![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)




![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)
![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)

![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)
